molecular formula C4H9N5O2S B2890779 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide CAS No. 2193061-51-5

3-(1H-Tetrazol-1-yl)propane-1-sulfonamide

Cat. No.: B2890779
CAS No.: 2193061-51-5
M. Wt: 191.21
InChI Key: BPXOARTXPMEAGO-UHFFFAOYSA-N
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Description

3-(1H-Tetrazol-1-yl)propane-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a tetrazole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide typically involves the reaction of 1H-tetrazole with propane-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets the required purity standards. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides.

Major Products Formed:

  • Oxidation Products: Depending on the specific conditions, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction Products: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution Products: Substitution reactions can result in the formation of various substituted tetrazoles or sulfonamides.

Scientific Research Applications

3-(1H-Tetrazol-1-yl)propane-1-sulfonamide has a wide range of applications in scientific research:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: The compound has potential biological activity and can be used in the development of new drugs or bioactive molecules.

  • Medicine: It can be explored for its therapeutic properties, such as antibacterial, antifungal, or anti-inflammatory activities.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with biological targets, such as enzymes or receptors, to produce a therapeutic effect. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

3-(1H-Tetrazol-1-yl)propane-1-sulfonamide is similar to other tetrazole derivatives and sulfonamide compounds. its unique combination of functional groups sets it apart from these compounds. Some similar compounds include:

  • 3-(1H-Tetrazol-1-yl)aniline: This compound shares the tetrazole ring but has an aniline group instead of a sulfonamide group.

  • 3-(1H-Tetrazol-1-yl)propanoic acid: This compound has a carboxylic acid group instead of a sulfonamide group.

  • Sulfonamide derivatives: These compounds contain sulfonamide groups but lack the tetrazole ring.

Properties

IUPAC Name

3-(tetrazol-1-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5O2S/c5-12(10,11)3-1-2-9-4-6-7-8-9/h4H,1-3H2,(H2,5,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXOARTXPMEAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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